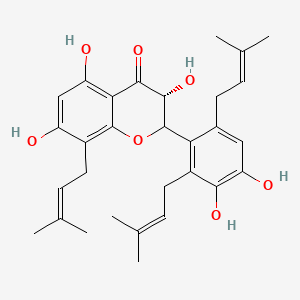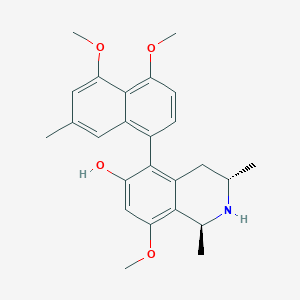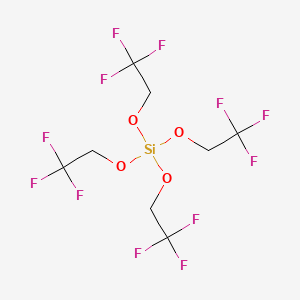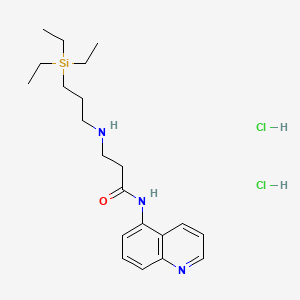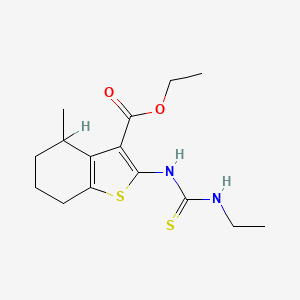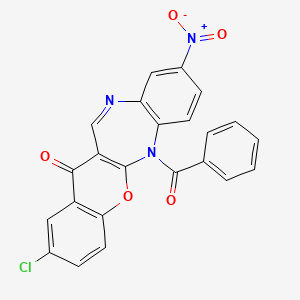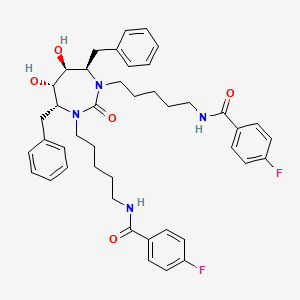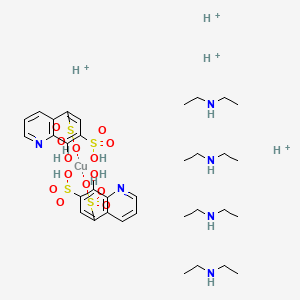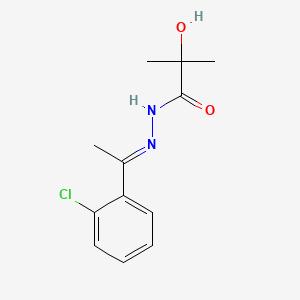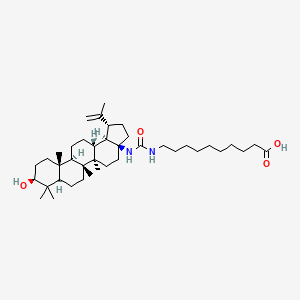
N-(3beta-Hydroxy-28-norlup-20(29)-en-28-oyl)-11-aminoundecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3beta-Hydroxy-28-norlup-20(29)-en-28-oyl)-11-aminoundecanoic acid is a complex organic compound with a unique structure It is characterized by the presence of a hydroxy group, a norlupane skeleton, and an aminoundecanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3beta-Hydroxy-28-norlup-20(29)-en-28-oyl)-11-aminoundecanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the norlupane skeleton: This can be achieved through cyclization reactions involving suitable starting materials.
Introduction of the hydroxy group: This step often involves selective oxidation reactions.
Attachment of the aminoundecanoic acid moiety: This can be done through amide bond formation using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3beta-Hydroxy-28-norlup-20(29)-en-28-oyl)-11-aminoundecanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC or Jones reagent.
Reduction: Reagents like LiAlH4 or NaBH4.
Substitution: Conditions involving nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
N-(3beta-Hydroxy-28-norlup-20(29)-en-28-oyl)-11-aminoundecanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3beta-Hydroxy-28-norlup-20(29)-en-28-oyl)-11-aminoundecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and amino groups can form hydrogen bonds with biological molecules, influencing their activity. The norlupane skeleton may interact with lipid membranes, affecting their properties.
Comparison with Similar Compounds
Similar Compounds
Dodecanoic acid, 12-((3beta)-3-hydroxy-28-norlup-20(29)-en-17-yl)-12-oxo-: Shares a similar norlupane skeleton and hydroxy group.
11-[[3.beta.-Acetoxy-28-norlup-20(29)-en-17-yl]carbamoyl]undecanoic acid: Contains an acetoxy group instead of a hydroxy group.
Uniqueness
N-(3beta-Hydroxy-28-norlup-20(29)-en-28-oyl)-11-aminoundecanoic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
173106-48-4 |
|---|---|
Molecular Formula |
C40H68N2O4 |
Molecular Weight |
641.0 g/mol |
IUPAC Name |
10-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]carbamoylamino]decanoic acid |
InChI |
InChI=1S/C40H68N2O4/c1-27(2)28-18-23-40(42-35(46)41-26-14-12-10-8-9-11-13-15-33(44)45)25-24-38(6)29(34(28)40)16-17-31-37(5)21-20-32(43)36(3,4)30(37)19-22-39(31,38)7/h28-32,34,43H,1,8-26H2,2-7H3,(H,44,45)(H2,41,42,46)/t28-,29+,30-,31+,32-,34+,37-,38+,39+,40-/m0/s1 |
InChI Key |
AZGPQXCLZZYEES-IJMADOHJSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)NC(=O)NCCCCCCCCCC(=O)O |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)NC(=O)NCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



